molecular formula C16H20ClNO3 B4696260 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride

4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride

Cat. No. B4696260
M. Wt: 309.79 g/mol
InChI Key: LZDRPPFZAITXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride, also known as BFMF, is a chemical compound that has been widely studied for its potential therapeutic applications. BFMF is a member of the benzofuran family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has been shown to inhibit the expression of certain genes that are involved in the development of cancer.

Mechanism of Action

The mechanism of action of 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the development of cancer. 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of inflammatory mediators. 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels.
Biochemical and Physiological Effects:
4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has also been shown to inhibit the expression of certain genes that are involved in the development of cancer. Furthermore, 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. However, there are also some limitations to using 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride in lab experiments. It can be difficult to determine the optimal concentration of 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride to use in experiments, and it can also be difficult to interpret the results of experiments due to the complex mechanism of action of 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride.

Future Directions

There are several potential future directions for research on 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride. One area of research could focus on the development of more efficient synthesis methods for 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride. Another area of research could focus on the development of 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride analogs that exhibit improved therapeutic properties. Furthermore, more research is needed to fully understand the mechanism of action of 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride and to determine the optimal concentration to use in lab experiments. Finally, more research is needed to determine the potential clinical applications of 4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride.

properties

IUPAC Name

4-[5-(butylaminomethyl)furan-2-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3.ClH/c1-2-3-10-17-11-14-8-9-15(20-14)12-4-6-13(7-5-12)16(18)19;/h4-9,17H,2-3,10-11H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDRPPFZAITXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-{5-[(butylamino)methyl]-2-furyl}benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.